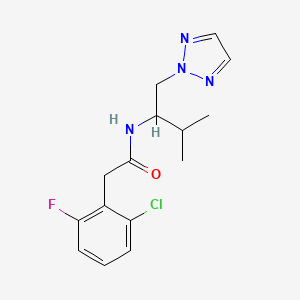![molecular formula C9H11F2NOS B2826689 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole CAS No. 2202327-49-7](/img/structure/B2826689.png)
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole” is a chemical compound with the molecular formula C9H11F2NOS . It has an average mass of 219.251 Da and a monoisotopic mass of 219.052933 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole” consists of a thiazole ring attached to a difluorocyclohexyl group via an oxygen atom . The difluorocyclohexyl group contains a six-membered ring with two fluorine atoms attached to the same carbon atom .Applications De Recherche Scientifique
Overview of Thiazole Chemistry
Thiazoles, such as 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, are part of a group of heterocyclic compounds significant in pharmaceuticals, agrochemicals, and ligands for catalysis. The unique properties of sulfur in thiazoles often lead to reactivity differing dramatically from oxazoline derivatives, making them valuable in organic synthesis, biomolecule interaction, and asymmetric catalysis (Gaumont et al., 2009).
Applications in Drug Discovery
Thiazole derivatives like 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole have shown promise in drug discovery. A synthesis protocol involving a bromodifluoromethyl group introduced at the C4 of the thiazole has been reported, highlighting the compound's potential in drug discovery and radiopharmaceutics (Colella et al., 2018).
Biological Activity of Thiazole Derivatives
The structure of thiazoles makes them suitable for developing bioactive agents, sensors, catalysts, and more. The molecular architecture of 1,3-thiazoles, in particular, makes them suitable for drug development, with various synthetic strategies and biological properties being explored (Nayak & Gaonkar, 2019).
Photooxidation of Thiazoles
Research on the photooxidation of thiazoles has revealed their susceptibility to oxidation by singlet oxygen. This understanding is vital in studying the environmental transformations of natural ribosomally synthesized and post-translationally modified peptides containing thiazole moieties (Manfrin et al., 2019).
Coordination Chemistry
Thiazole-derived compounds, like 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, have potential applications in medicinal and agro-chemistry, catalysis, cosmetics, corrosion protection, light harvesting, LEDs, photochromes, molecular switches, and nonlinear optical materials. Their coordination chemistry is crucial in these fields (Frija et al., 2016).
Antibacterial Activity
Oxa(thia)zoles, related to thiazoles, have been synthesized and shown to possess antibacterial activity against Staphylococcus aureus, indicating potential medical applications (Sanz-Cervera et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, “4,4-Difluorocyclohexanemethanol”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .
Mode of Action
The compound acts as a selective inhibitor of PARP-1 . It binds to the catalytic domain of PARP-1, inhibiting its activity and thus disrupting the DNA repair process . This selective inhibition potentially mitigates toxicities arising from cross-inhibition of PARP-2 .
Biochemical Pathways
The inhibition of PARP-1 by 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole affects the DNA repair pathways . This disruption can lead to the accumulation of DNA damage, triggering apoptosis (cell death) in cancer cells .
Pharmacokinetics
The compound has been found to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available , indicating good absorption and bioavailability .
Result of Action
The result of the compound’s action is high efficacy in vivo . It has shown effectiveness both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models, respectively .
Propriétés
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NOS/c10-9(11)3-1-7(2-4-9)13-8-12-5-6-14-8/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAOHMLXLEZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CS2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826608.png)

![N-[4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B2826610.png)


![3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2826615.png)
![N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2826616.png)
![8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B2826618.png)
![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)


![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)